Product packaging for 5-Amino-7-chloro-2,3-dihydroinden-1-one(Cat. No.:)

5-Amino-7-chloro-2,3-dihydroinden-1-one

Cat. No.: B11908271
M. Wt: 181.62 g/mol
InChI Key: BSVFWAHCPJEDIZ-UHFFFAOYSA-N
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Description

5-Amino-7-chloro-2,3-dihydroinden-1-one is a functionalized indanone derivative offered as a key chemical intermediate for advanced pharmaceutical and medicinal chemistry research. The 2,3-dihydro-1H-inden-1-one scaffold is recognized as a privileged structure in drug discovery, known for its ability to bind to diverse biological targets . This particular compound features both a chloro and an amino substituent, making it a highly versatile building block for the synthesis of more complex molecules. Halogen atoms like chlorine provide reactive sites for further functionalization via cross-coupling reactions, allowing researchers to build elaborate molecular architectures . The presence of the amino group offers an additional handle for chemical modification, making this compound a valuable starting point for generating targeted libraries for biological screening. Indanone-based structures are found in a wide array of biologically active compounds and synthetic pharmaceuticals . Research into similar chlorinated indanone derivatives has demonstrated significant potential in various therapeutic areas, including serving as core structures in the development of anticancer agents . This compound is intended for use in discovery chemistry and early-stage research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B11908271 5-Amino-7-chloro-2,3-dihydroinden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-amino-7-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2

InChI Key

BSVFWAHCPJEDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 7 Chloro 2,3 Dihydroinden 1 One and Its Key Precursors

Foundational Synthetic Routes to Dihydroinden-1-ones

Traditional methods for constructing the indanone skeleton have long been established, primarily relying on cyclization reactions that form the fused five-membered ring onto the aromatic core.

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones. orgsyn.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl halide or anhydride. rsc.org The process is promoted by a Brønsted or Lewis acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the ketone. rsc.orgmasterorganicchemistry.com

Commonly used acid promoters include polyphosphoric acid (PPA) and strong Lewis acids like aluminum chloride (AlCl₃). masterorganicchemistry.com While effective, these classical conditions can be harsh and may not be compatible with sensitive functional groups. orgsyn.org To overcome these limitations, alternative reagents have been explored. For instance, niobium pentachloride (NbCl₅) has been demonstrated to be an effective reagent for promoting the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids at room temperature, acting as both a reagent to convert the carboxylic acid to an acyl chloride and as a catalyst for the cyclization. researchgate.net Another approach involves the use of Meldrum's acid derivatives as acylating agents, which provides a milder route to 2-substituted 1-indanones and avoids some of the problems associated with traditional methods. orgsyn.org

The choice of solvent can also influence the reaction's outcome, particularly its regioselectivity. For example, in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, the use of nitromethane (B149229) as a solvent provided superior regioselectivity compared to other solvents like toluene (B28343) or chlorobenzene. orgsyn.org

Table 1: Comparison of Reagents in Intramolecular Friedel-Crafts Acylation

Reagent/PromoterSubstrateKey FeaturesReference
Polyphosphoric Acid (PPA)Phenalkyl carboxylic acidsClassical reagent for cyclization. masterorganicchemistry.com
Aluminum Chloride (AlCl₃)Acyl halides, Alkyl halidesStrong Lewis acid catalyst; widely used for acylation and alkylation. masterorganicchemistry.comnih.gov
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acidsActs as both reagent and catalyst; allows for mild reaction conditions (room temperature). researchgate.net
Meldrum's Acid DerivativesBenzyl Meldrum's acid derivativesOvercomes drawbacks of using carboxylic acids/acid chlorides; good for 2-substituted 1-indanones. orgsyn.org

Beyond the direct Friedel-Crafts acylation, other classical strategies exist for forming the indanone ring system. These methods often involve multi-step sequences or tandem reactions. For example, superacid-mediated intramolecular condensation reactions can be employed for the facile synthesis of indenones, which can subsequently be reduced to the corresponding indanones. rsc.org Annulation strategies, where a new ring is formed onto an existing one, are also prevalent. These can be part of tandem reactions, such as a combined acylation and alkylation, sometimes referred to as cycli-acylalkylation, to build the bicyclic structure in a single sequence. masterorganicchemistry.com

Advanced and Catalytic Synthetic Protocols for Dihydroinden-1-ones

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of indanones, often relying on transition metal catalysis to achieve high selectivity and functional group tolerance under milder conditions.

Catalytic cycles involving transition metals like nickel and palladium have opened new avenues for synthesizing functionalized indanones, providing alternatives to traditional acid-promoted cyclizations.

A novel and concise protocol for generating a wide range of medicinally active indanone derivatives involves a nickel-catalyzed intramolecular alkene hydroacylation. rsc.orgrsc.org This approach utilizes readily available methyl esters as acyl electrophiles. rsc.org The method demonstrates good functional group tolerance, allowing for the presence of sensitive groups like ethers, esters, and halides. rsc.org This catalytic system is significant because it provides a straightforward way to assemble densely functionalized indanones efficiently. rsc.orgrsc.org The reaction proceeds under relatively mild conditions and has been shown to be scalable, highlighting its synthetic utility. rsc.org The development of such protocols using earth-abundant metals like nickel is a key area of contemporary research. researchgate.netnih.gov

Table 2: Features of Nickel-Catalyzed Intramolecular Alkene Hydroacylation

Catalyst SystemKey AdvantageSubstrate ScopeReference
Nickel(II) with a ligandGood functional group tolerance, uses methyl esters as acyl source.Generates a wide range of functionalized indanones and indazolones. rsc.orgrsc.org

Palladium catalysis offers powerful tools for C-C bond formation and has been effectively applied to the synthesis of indanones. One prominent method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. acs.org In this reaction, carbon monoxide is incorporated into the molecule during the cyclization process. The proposed mechanism involves several key steps:

Oxidative addition of the aryl halide to a Pd(0) species.

Coordination and insertion of carbon monoxide to form an acylpalladium intermediate.

Acylpalladation of the adjacent alkene.

A sequence of β-hydride elimination and re-addition to form a palladium enolate.

Protonation to yield the final indanone product and regenerate the catalyst. acs.org

This method is particularly effective for substrates containing a terminal olefin and is typically carried out using a Pd(OAc)₂ catalyst with additives like pyridine (B92270) and n-Bu₄NCl. acs.org Other palladium-catalyzed reactions, such as intramolecular Heck cyclizations and C-H activation/amidation, have been developed for synthesizing related five-membered heterocyclic rings like indoles and isoindolinones, demonstrating the versatility of palladium catalysis in intramolecular cyclizations. nih.govrsc.orgnih.gov

Transition Metal-Catalyzed Syntheses

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

Rhodium-catalyzed reactions are pivotal in the synthesis of carbonyl compounds. The carbonylative arylation of alkynes using arylboronic acids under a carbon monoxide (CO) atmosphere presents an efficient route to various unsaturated ketones and heterocyclic compounds, including indenones and indanones. rsc.orgnih.govthieme-connect.com In this process, a rhodium complex catalyzes the coupling of an arylboronic acid with an internal alkyne in the presence of CO. rsc.org The reaction is believed to proceed through the formation of an acylrhodium complex, which then undergoes further reaction steps. thieme-connect.com

Depending on the reaction conditions, this methodology can be tuned to selectively yield different products such as α,β-unsaturated ketones, 5-aryl-2(5H)-furanones, indenones, and indanones. thieme-connect.com The strategic selection of ligands, solvents, and additives is crucial for directing the reaction towards the desired indanone product. This method is valued for its ability to construct the core indanone ring system with concomitant introduction of an aryl group in a single, atom-economical step.

N-Heterocyclic Carbene/Transition Metal Cascade Catalysis

The combination of N-Heterocyclic Carbenes (NHCs) as ligands with transition metals has led to the development of powerful cascade reactions for synthesizing complex molecules. rsc.orgisca.me NHCs are strong σ-donating ligands that enhance the stability and reactivity of metal catalysts. rsc.orggist.ac.kr This synergistic catalysis has been applied to the synthesis of fused indane derivatives. nih.gov

One notable example involves an aminocatalytic asymmetric Diels-Alder reaction of 2,4-dienals with 1-indenones, which are generated in situ. This is followed by a cascade N-heterocyclic carbene-mediated benzoin (B196080) condensation. nih.gov This sequence allows for the construction of highly fused indane products with multiple chiral centers in a single process. nih.gov The versatility of NHC-metal complexes allows for a wide range of transformations, making them a significant tool in the synthesis of complex scaffolds relevant to substituted indanones. rsc.org

Organocatalytic and Metal-Free Methodologies

To circumvent the use of potentially toxic or expensive metals, organocatalytic and metal-free synthetic methods have gained prominence. These strategies offer greener and often more sustainable alternatives for the synthesis of indanone precursors.

Metal-Free Radical Annulation-Hydrofunctionalization Cascades

A novel, metal-free, three-component radical cascade reaction has been developed for the efficient synthesis of functionalized 1-indanones. rsc.orgresearchgate.net This method involves the reaction of enynones with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), and a halogen source like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). rsc.orgresearchgate.net

The reaction proceeds through a radical addition, followed by a 5-exo-dig cyclization and subsequent radical coupling. rsc.orgresearchgate.net This cascade process results in the formation of a new ring and three new chemical bonds in a single synthetic operation. rsc.orgresearchgate.net This strategy is notable for its ability to introduce both a halogen and an azide group, the latter of which can be readily converted to an amine, providing a direct route to amino- and halo-substituted indanones. Other radical-induced cascade annulations have also been explored for constructing various heterocyclic and carbocyclic frameworks. acs.orgnih.gov

Reaction Type Reactants Key Features Products
Radical Cyclization/HaloazidationEnynones, TMSN₃, NIS/NBS/NCSMetal-free, three-component, 5-exo-dig cyclizationFunctionalized 1-indanones
Brönsted Acid-Mediated Transformations

Brönsted acids are effective catalysts for various transformations leading to indanone scaffolds. nih.gov The Nazarov cyclization, a classic method for synthesizing five-membered rings, is commonly carried out in the presence of Brönsted acids. nih.gov More contemporary methods also utilize Brönsted acids to facilitate cascade reactions. For instance, a Brönsted acid can catalyze the 1,4-addition of azlactones to enones, creating Michael adducts with high diastereoselectivity. researchgate.net

In other examples, acid-catalyzed dehydration of 3-hydroxy-1-indanones, generated in situ, can form a cationic intermediate that subsequently undergoes a formal [5+2] cycloaddition with an alkyne to produce complex polycarbocyclic structures. nih.gov These acid-mediated transformations are valuable for their operational simplicity and ability to promote complex cyclizations.

Transformation Catalyst Type Intermediate/Process Application
Nazarov CyclizationBrönsted AcidElectrocyclic ring closureSynthesis of 1-indanones
Michael AdditionBrönsted Acid1,4-addition of azlactones to enonesFormation of functionalized adducts
Dehydrative CycloadditionBrönsted AcidAcid-catalyzed dehydration, cycloadditionSynthesis of polycarbocyclic scaffolds
Cascade Cyclizations Involving Amino Acid Derivatives (e.g., Erlenmeyer–Plöchl Azlactone Reaction)

The Erlenmeyer–Plöchl reaction, which traditionally involves the synthesis of azlactones (oxazolones) from N-acylglycines and aldehydes, has been adapted into powerful cascade sequences for building complex heterocyclic systems. nih.govacs.orgwikipedia.org A highly regioselective and divergent approach utilizes this reaction for the synthesis of indenone derivatives. nih.govacs.org

In this methodology, o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines (like hippuric acid) in the presence of acetic anhydride. nih.govacs.org This initiates a cascade of cyclizations, leading to the formation of indeno[2,1-c]pyran-3-ones. nih.gov The process is notable for being metal-free and proceeding under mild conditions. nih.gov Variations of this reaction using different amino acid derivatives can lead to a diversity of structures, highlighting its versatility in synthetic chemistry. researchgate.netnih.govrsc.org

Strategic Introduction of Amino and Chloro Functionalities onto the Indanone Scaffold

The synthesis of the target molecule, 5-Amino-7-chloro-2,3-dihydroinden-1-one, requires the specific placement of amino and chloro substituents on the indanone ring. This is typically achieved either by using pre-functionalized starting materials or by direct functionalization of the indanone core.

One common strategy is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. For example, the cyclization of a 3-(amino-chlorophenyl)propionic acid derivative can directly yield the desired substituted indanone. nih.govbeilstein-journals.org The synthesis of 5-chloro-1-indanone (B154136) has been achieved through the reaction of chlorobenzaldehyde with malonic acid to form 3-chlorophenylpropionic acid, which is then cyclized. nih.govresearchgate.net

Direct halogenation of the indanone scaffold is another viable approach. Chlorination can be performed on the aromatic ring via electrophilic aromatic substitution, often using reagents like chlorosulfonic acid. beilstein-journals.org Alternatively, α-chlorination at the position adjacent to the carbonyl group can be achieved using reagents such as trichloroisocyanuric acid (TCCA). rsc.org

The introduction of the amino group can be accomplished through the reduction of a nitro group, which is a common precursor installed via nitration of the aromatic ring. Another powerful method is reductive amination of the indanone carbonyl group, followed by further transformations. nih.govrsc.org This involves condensing the ketone with an amine (like aminoacetaldehyde dimethyl acetal) to form an imine, which is then reduced to the corresponding amine. nih.govrsc.org These functionalization reactions are critical final steps in the total synthesis of the target compound.

Regioselective Halogenation Approaches

The introduction of a chlorine atom at a specific position on the aromatic ring is a critical step in the synthesis. Direct halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), provides a metal-free method for achieving regioselective halogenation. nih.gov By carefully controlling the reaction conditions, it is possible to achieve mono- or poly-halogenation. nih.gov For instance, the halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione with N-X reagents can be directed to either the α-position or the activated phenyl ring by modifying the substrate. elsevierpure.comfao.org Similarly, direct C-H halogenation of 2-substituted indazoles can be achieved with high selectivity. nih.gov

In a related context, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves the direct chlorination of a crude 4-acetamido-2,3-dihydrobenzofuran-7-formate intermediate using N-chlorosuccinimide. google.com This highlights the utility of N-halosuccinimides in the regioselective chlorination of complex aromatic systems. The halogenation of 2-trifluoromethylindole has also been systematically studied, yielding 3-chloro, 3-bromo, and 3-iodo derivatives in high yields. nih.gov

Key Halogenation Reactions in the Synthesis of Substituted Aromatics
SubstrateReagentProductKey Feature
2H-IndazolesN-Chlorosuccinimide (NCS)Mono-/Poly-halogenated IndazolesMetal-free, regioselective C-H halogenation. nih.gov
1-Phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dioneN-X ReagentsRegioselectively Halogenated ProductHalogenation position controlled by substrate modification. elsevierpure.comfao.org
4-Acetamido-2,3-dihydrobenzofuran-7-formateN-Chlorosuccinimide4-Acetamido-5-chloro-7-benzofuran formateDirect chlorination of an intermediate. google.com
2-TrifluoromethylindoleNCS, NBS, Br₂, I₂3-Halogenated-2-trifluoromethylindolesHigh yield halogenation of an electron-deficient indole (B1671886). nih.gov

Incorporation of Pre-functionalized Aromatic and Aliphatic Building Blocks

An alternative and often highly efficient strategy involves the assembly of the dihydroinden-1-one framework from smaller, pre-functionalized molecules. This approach allows for the strategic placement of desired functional groups prior to the formation of the final ring system. The synthesis of functionalized dienes from simple bicyclic lactones demonstrates the utility of using oxygen- or nitrogen-based nucleophiles in domino reactions to create valuable building blocks. nih.gov Similarly, the synthesis of functionalized diazocines, which can act as molecular switches, relies on the oxidative C-C coupling of nitrotoluenes followed by a reductive ring closure. beilstein-journals.org

The synthesis of 2,3-dihydroisoindolin-1-ones can be achieved through the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles. researchgate.net This method highlights the use of organolithium reagents to construct heterocyclic frameworks. Furthermore, the synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives can be accomplished by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives. researchgate.net

Post-Synthetic Functional Group Interconversions (e.g., Reduction of Nitro Groups to Amino)

A common and powerful strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This transformation is often a late-stage step in a synthetic sequence. A variety of reagents and conditions can be employed for the reduction of both aromatic and aliphatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.com For instance, the reduction of 5-chloro-2-nitrobenzoic acid to 2-amino-5-chlorobenzoic acid can be achieved using Raney nickel and hydrogen gas. chemicalbook.com Metals such as iron, tin, or zinc in acidic media are also effective for this transformation. masterorganicchemistry.com For example, zinc dust in the presence of an acid can reduce nitro groups to amines. commonorganicchemistry.com Other methods include the use of sodium hydrosulfite, sodium sulfide, or samarium diiodide. wikipedia.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. masterorganicchemistry.comorganic-chemistry.org It is important to note that the use of lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts. commonorganicchemistry.com

Common Reagents for the Reduction of Nitro Groups to Amines
ReagentConditionsSubstrate ScopeNotes
H₂/Pd/CCatalytic hydrogenationAromatic and aliphatic nitro groupsCan also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationAromatic and aliphatic nitro groupsOften used when dehalogenation is a concern. commonorganicchemistry.com
Fe/Acid (e.g., AcOH)Acidic conditionsAromatic nitro groupsMild and chemoselective. commonorganicchemistry.com
Zn/Acid (e.g., AcOH)Acidic conditionsAromatic nitro groupsMild and chemoselective. commonorganicchemistry.com
SnCl₂Acidic or neutral conditionsAromatic nitro groupsMild and chemoselective. wikipedia.org
Na₂S₂O₄ (Sodium hydrosulfite)Aqueous or alcoholic solutionAromatic nitro groupsCan be used for selective reductions. wikipedia.org

Stereoselective Synthesis and Chiral Induction in Dihydroinden-1-one Frameworks

The creation of specific stereoisomers of dihydroinden-1-one derivatives is of significant interest, particularly for applications where chirality influences biological activity.

Asymmetric Organocatalysis and Metal Catalysis in Indanone Synthesis

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of indanones. nih.govyoutube.comyoutube.comyoutube.com Organocatalysis offers an environmentally friendly alternative to traditional metal-based catalysts. nih.govyoutube.comyoutube.com For instance, rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols can produce β-chiral indanones with high enantioselectivity, often employing axially chiral bisphosphine ligands. acs.org The development of new chiral ligands is crucial for achieving high levels of enantioselectivity in these transformations. acs.org

Metal catalysis, particularly with transition metals like rhodium, copper, and nickel, has also been successfully applied to the asymmetric synthesis of indanones. acs.orgacs.orgthieme-connect.de Chiral-at-metal catalysts, where the stereogenic center is the metal atom itself, represent a minimalist approach to asymmetric catalysis. youtube.com The design of the chiral pocket around the metal center is critical for inducing high enantioselectivity. youtube.com

Diastereoselective Approaches to 2,3-Dihydroinden-1-one Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly effective for the diastereoselective synthesis of highly substituted cyclic compounds. researchgate.netbeilstein-journals.org For example, a cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones, catalyzed by quinine, can produce multicyclic spiro-1,3-indandiones with good diastereoselectivity. beilstein-journals.org

Another approach involves the tandem Nazarov cyclization and electrophilic trapping, which can be catalyzed by a Cu(II) complex to afford fluorine-containing 1-indanone (B140024) derivatives with two new stereocenters and high diastereoselectivity. acs.org The stereoselective synthesis of highly substituted 1,3-dienes can also be achieved through a tetracomponent reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles, allowing for the "à la carte" introduction of diverse functionalities. nih.gov

Chemical Reactivity and Strategic Derivatization of 5 Amino 7 Chloro 2,3 Dihydroinden 1 One

Reactivity at the Carbonyl Moiety (C-1)

The ketone at the C-1 position is a primary site for nucleophilic attack and condensation reactions, serving as a versatile handle for structural modifications. scispace.comrsc.orgnih.gov

The carbonyl group of 5-Amino-7-chloro-2,3-dihydroinden-1-one can be readily reduced to the corresponding secondary alcohol, yielding 5-amino-7-chloro-2,3-dihydroinden-1-ol. This transformation is typically achieved using hydride-based reducing agents.

Detailed Research Findings: Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol are effective for this conversion. The reaction proceeds under mild conditions, selectively reducing the ketone without affecting the chloro or amino substituents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its greater functional group tolerance and safer handling. The resulting indanol introduces a chiral center, and while standard reductions produce a racemic mixture, asymmetric reducing agents or chiral catalysts could be employed to achieve enantioselectivity.

Table 1: Representative Reductive Transformations of Ketones

Reagent Solvent Temperature Product Notes
Sodium Borohydride (NaBH₄) Methanol 0 °C to RT Secondary Alcohol High chemoselectivity for ketones/aldehydes.
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether / THF 0 °C to RT Secondary Alcohol Less selective; can reduce other functional groups.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol RT Secondary Alcohol Can also reduce other unsaturated groups.

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is fundamental to constructing new carbon-carbon and carbon-heteroatom bonds at the C-1 position.

Detailed Research Findings: Nucleophilic addition reactions, such as those involving organometallic reagents (e.g., Grignard reagents or organolithium compounds), can introduce alkyl, alkenyl, or aryl groups to the C-1 position, forming a tertiary alcohol. youtube.com

Condensation reactions provide another major pathway for derivatization. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic catalysis leads to the formation of a new carbon-carbon double bond at the C-1 position. Similarly, the Wittig reaction, utilizing a phosphonium ylide, can convert the carbonyl group into an exocyclic double bond, providing a route to various substituted indene derivatives. libretexts.orglibretexts.org The reaction of the ketone with primary amines or their derivatives can form imines or related C=N bonded structures, which can serve as intermediates for further transformations. libretexts.orglibretexts.org

Table 2: Examples of Nucleophilic Addition and Condensation Reactions on Ketones

Reaction Type Reagent(s) Catalyst/Conditions Product Type
Grignard Reaction RMgX (e.g., CH₃MgBr) Diethyl Ether, then H₃O⁺ Tertiary Alcohol
Knoevenagel Condensation CH₂(CN)₂ Base (e.g., piperidine) α,β-Unsaturated Dinitrile
Wittig Reaction Ph₃P=CHR THF Alkene
Imine Formation R-NH₂ Mild Acid (e.g., AcOH) Imine

Transformations of the Amino Group (C-5)

The amino group at the C-5 position is a key nucleophilic center and directing group, enabling a variety of derivatization strategies to modify the electronic properties of the aromatic ring and to build fused heterocyclic systems.

The primary amino group can be readily transformed into amides, secondary or tertiary amines through standard synthetic protocols.

Detailed Research Findings:

Amidation: Acylation of the amino group is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. youtube.com This reaction is generally high-yielding and produces the corresponding N-(7-chloro-1-oxo-2,3-dihydroinden-5-yl)amide. Direct amidation with carboxylic acids is also possible using coupling reagents such as dicyclohexylcarbodiimide (DCC) or boric acid derivatives. nih.govtcichemicals.com

Alkylation: N-alkylation can be performed via nucleophilic substitution with alkyl halides. However, this method often suffers from over-alkylation. A more controlled approach is reductive amination, where the amino group is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom is effectively accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. mdpi.com This reaction couples the amino group with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base, providing a powerful method for synthesizing N-aryl derivatives. mdpi.com

The amino group, in conjunction with the adjacent C-6 position or the carbonyl group, can participate in cyclization reactions to construct novel fused heterocyclic systems, significantly increasing the molecular complexity. scispace.comrsc.org

Detailed Research Findings: The 1-indanone (B140024) scaffold is a well-established precursor for the synthesis of various fused heterocyclic compounds. scispace.comrsc.orgnih.gov When the amino group is present, it can act as a nucleophile in intramolecular cyclizations or as a building block in condensation reactions with bifunctional reagents. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of an indeno-fused pyrazine ring. Similarly, reaction with β-ketoesters could yield indeno-fused pyridinone systems. These annulation strategies are crucial for creating complex polycyclic structures that are often of interest in medicinal chemistry. scispace.comrsc.org

Reactivity of the Chloro Substituent (C-7)

The chloro group at the C-7 position is the least reactive of the three functional groups under typical conditions but can be replaced through nucleophilic aromatic substitution (SₙAr) or, more commonly, transformed via transition-metal-catalyzed cross-coupling reactions.

Detailed Research Findings: Direct SₙAr reactions on aryl chlorides are generally difficult and require either harsh conditions or significant activation from strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.govlibretexts.org In this compound, the activating effect of the C-1 ketone is meta to the chlorine, while the electron-donating amino group at C-5 deactivates the ring towards nucleophilic attack, making classical SₙAr challenging.

A more versatile and widely used approach for modifying the C-7 position involves palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. nih.govmdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govuwindsor.ca

Buchwald-Hartwig Amination: This reaction can be used to replace the chlorine with a primary or secondary amine, forming a new C-N bond.

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted vinylindanone derivative. nih.govmdpi.com

These cross-coupling reactions typically exhibit broad functional group tolerance, allowing the chloro group to be selectively replaced without affecting the amino or carbonyl moieties. nih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

Reaction Name Coupling Partner Catalyst System (Example) Base (Example) Bond Formed
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂ / SPhos K₃PO₄ C-C (Aryl-Aryl)
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / XPhos NaOtBu C-N (Aryl-Amine)
Heck Alkene Pd(OAc)₂ / PPh₃ Et₃N C-C (Aryl-Vinyl)

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the C-7 position, involving the displacement of the chloride leaving group by a nucleophile. The feasibility of this reaction is dictated by the electronic properties of the substituents on the aromatic ring. libretexts.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The C-7 chloro group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is widely used for synthesizing biaryl structures. The C-7 position of the indanone can be coupled with various aryl or heteroaryl boronic acids to produce 7-aryl-5-amino-2,3-dihydroinden-1-one derivatives. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with a relatively less reactive aryl chloride. nih.gov

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂OHigh
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂OHigh
3This compoundThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMFModerate-High

Table 1: Representative conditions for the Suzuki-Miyaura coupling reaction. Data is illustrative of typical conditions for aryl chlorides.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This transformation would install a vinyl group at the C-7 position of the indanone scaffold. The reaction requires a palladium catalyst, a base, and often a phosphine ligand. nih.gov The regioselectivity and stereoselectivity of the alkene addition are key considerations in this process. organic-chemistry.org

EntryAryl HalideAlkeneCatalyst/LigandBaseSolventYield (%)
1This compoundStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMFHigh
2This compoundn-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMPHigh
3This compoundCyclohexenePd(dba)₂ / XPhosCs₂CO₃DioxaneModerate

Table 2: Representative conditions for the Heck reaction. Data is illustrative of typical conditions for aryl chlorides.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction could be used to replace the C-7 chloro group with a wide range of amino functionalities, leading to the synthesis of 5,7-diamino-2,3-dihydroinden-1-one derivatives. The reaction is catalyzed by a palladium complex with specialized, bulky electron-rich phosphine ligands. beilstein-journals.org Alternatively, the existing C-5 amino group could potentially be coupled with a different aryl halide, although this is a less common application of the reaction.

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)
1This compoundMorpholinePd₂(dba)₃ / XantphosNaOt-BuTolueneHigh
2This compoundAniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃DioxaneHigh
3This compoundBenzophenone imine (NH₃ equiv.)PdCl₂ / XPhosK₃PO₄t-BuOHModerate-High

Table 3: Representative conditions for the Buchwald-Hartwig amination. Data is illustrative of typical conditions for aryl chlorides.

Functionalization of the Cyclopentanone Ring (C-2, C-3)

The cyclopentanone ring offers opportunities for functionalization, primarily at the C-2 position, which is alpha to the carbonyl group.

Alpha-Functionalization Strategies Adjacent to the Carbonyl Group

The protons on the C-2 carbon are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles in α-functionalization reactions. A common and effective base for this purpose is lithium diisopropylamide (LDA), which is strong and sterically hindered, minimizing side reactions. youtube.com The resulting enolate can undergo reactions such as alkylation with alkyl halides to introduce new carbon substituents at the C-2 position. libretexts.org

EntrySubstrateBaseElectrophileProduct
1This compoundLDAMethyl iodide5-Amino-7-chloro-2-methyl-2,3-dihydroinden-1-one
2This compoundNaHBenzyl bromide5-Amino-2-benzyl-7-chloro-2,3-dihydroinden-1-one
3This compoundLDAN-Bromosuccinimide5-Amino-2-bromo-7-chloro-2,3-dihydroinden-1-one

Table 4: Illustrative α-functionalization reactions of the indanone core.

Ring Expansion and Contraction Methodologies

The five-membered cyclopentanone ring can be chemically transformed into larger or smaller ring systems through various rearrangement reactions.

Ring Expansion: Several methods exist for the expansion of the indanone ring. A rhodium-catalyzed direct insertion of ethylene into the C-C bond adjacent to the carbonyl can expand the five-membered ring to a seven-membered benzocycloheptenone. nih.gov Another powerful method involves a two-step sequence where the indanone is first converted to its corresponding silyl enol ether. nih.govacs.org Treatment of this intermediate with a dihalocarbene source (e.g., from chloroform and a strong base) can lead to a cyclopropanation-ring opening cascade, ultimately yielding a six-membered ring, specifically a 2-halo-1-naphthol derivative. nih.govacs.org

Ring Contraction: Ring contraction of cyclic ketones can be achieved via the Favorskii rearrangement. wikipedia.org This process would first require the α-halogenation of the indanone at the C-2 position, for instance using N-bromosuccinimide. Treatment of the resulting α-halo ketone with a strong base, such as sodium hydroxide or an alkoxide, induces a rearrangement. This proceeds through a cyclopropanone intermediate, which subsequently opens to yield a ring-contracted carboxylic acid derivative (e.g., a substituted indane-1-carboxylic acid). harvard.edu

Chemoselective Transformations and Orthogonal Protecting Group Strategies in Polyfunctionalized Systems

The presence of three distinct reactive centers (amino group, chloro group, and the enolizable ketone) in this compound necessitates careful planning to achieve selective transformations. Chemoselectivity can be controlled by choosing reagents that react with one functional group in the presence of others, or by temporarily masking certain groups with protecting groups.

An orthogonal protection strategy is essential for the synthesis of complex derivatives. fiveable.me This strategy employs protecting groups for different functionalities that can be removed under distinct, non-interfering conditions. fiveable.me For example, to perform a Suzuki coupling at the C-7 position without interference from the nucleophilic C-5 amino group, the amine can be protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to the basic conditions of many coupling reactions but can be selectively removed later with acid. Similarly, if a reaction requires a strong base that might react with the ketone (e.g., Grignard addition), the carbonyl can be protected as a ketal, which is stable to bases and nucleophiles but is readily cleaved under acidic conditions. The ability to selectively protect and deprotect functional groups allows for precise control over multi-step synthetic sequences. fiveable.me

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Amine (-NH₂)tert-butoxycarbonylBocBoc₂O, Base (e.g., Et₃N)Strong Acid (e.g., TFA, HCl)
Amine (-NH₂)FluorenylmethyloxycarbonylFmocFmoc-Cl, BaseBase (e.g., Piperidine)
Carbonyl (C=O)Ethylene Ketal-Ethylene glycol, Acid cat.Aqueous Acid (e.g., HCl)

Table 5: Common orthogonal protecting groups relevant to the functional moieties of this compound.

Mechanistic Investigations of Reactions Involving 5 Amino 7 Chloro 2,3 Dihydroinden 1 One

Elucidation of Reaction Pathways and Transition State Geometries

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one provides a clear example of a reaction pathway involving a key cyclization step. The process begins with the reactant 3-chloro-1-(4-chlorophenyl)-1-propanone. Under acidic conditions, it is proposed that this starting material undergoes a rapid elimination of hydrogen chloride (HCl). This dehydrochlorination step leads to the formation of a crucial intermediate, believed to be 1-(4-chlorophenyl)-2-propen-1-one.

Once formed, this intermediate stands at a mechanistic crossroads, with at least two competing pathways available:

Intramolecular Cyclization: This pathway leads to the desired product, 5-chloro-2,3-dihydro-1H-inden-1-one, through an internal ring-closing reaction.

Intermolecular Reaction: This competing pathway involves the reaction between molecules of the intermediate, leading to the formation of undesired oligomeric byproducts. This intermolecular reaction is considered the primary source of yield loss in the synthesis.

While these pathways are proposed, specific details regarding the transition state geometries for the intramolecular cyclization or the intermolecular oligomerization are not provided in the available literature. Computational studies would be required to model these transition states and elucidate the precise geometric arrangements of the atoms as they progress along the reaction coordinate.

Role of Catalysts in Determining Reaction Selectivity and Efficiency

Catalysts are instrumental in the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one, primarily by facilitating the initial dehydrochlorination and subsequent cyclization. The choice of catalyst and reaction conditions significantly influences the efficiency of the transformation.

Two main types of acid catalysts have been utilized:

Sulfuric Acid: The reaction can be performed using sulfuric acid at temperatures ranging from 90°C to 150°C.

Solid Acid Catalysts: A range of solid acid catalysts have been screened for this reaction, typically requiring higher temperatures between 200°C and 425°C. The investigation into solid catalysts suggests an effort to develop a more robust and potentially reusable catalytic system, leading to the consideration of a continuous flow reactor for the process.

Identification and Characterization of Reactive Intermediates

The principal reactive intermediate identified in the formation of 5-chloro-2,3-dihydro-1H-inden-1-one is 1-(4-chlorophenyl)-2-propen-1-one . This intermediate is not isolated but is believed to form rapidly from the starting material, 3-chloro-1-(4-chlorophenyl)-1-propanone, via dehydrochlorination.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

While comprehensive kinetic and thermodynamic data for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one are not detailed in the available documents, some qualitative insights can be inferred.

Kinetic Aspects: The reaction kinetics appear to be a critical factor in determining the product distribution. It is noted that the initial dehydrochlorination of the reactant to form the intermediate is believed to be a kinetically fast step. The subsequent partitioning of this intermediate between the desired intramolecular cyclization and the undesired intermolecular oligomerization is a point of kinetic control. The formation of oligomers suggests that under certain conditions, the rate of the intermolecular reaction can be competitive with the rate of intramolecular cyclization. The dependence of the product yield on temperature further underscores the importance of kinetics; for example, a higher temperature of 125°C resulted in a better yield (69%) than a lower temperature range of 96-99°C (53%), indicating that the activation barrier for the desired cyclization is likely more favorably overcome at the higher temperature compared to the oligomerization pathway.

Thermodynamic Aspects: From a thermodynamic perspective, the intramolecular cyclization to form the stable, fused-ring system of 5-chloro-2,3-dihydro-1H-inden-1-one is likely the more thermodynamically favored pathway compared to the formation of oligomers. However, if the activation energy for the intermolecular reaction is low, a significant portion of the intermediate can be kinetically trapped as byproducts before reaching the more stable final product. The challenge in the process is to establish conditions that allow the system to overcome the necessary activation barriers to reach the thermodynamically preferred product efficiently.

Applications of 5 Amino 7 Chloro 2,3 Dihydroinden 1 One As a Versatile Synthetic Building Block

Precursor in the Multi-Step Synthesis of Complex Organic Molecules

There is no documented use of 5-Amino-7-chloro-2,3-dihydroinden-1-one as a precursor in the multi-step synthesis of complex organic molecules. The unique combination of the amino, chloro, and ketone functionalities on the dihydroindene core suggests it could theoretically serve as a valuable starting material. The amino group could be a handle for various transformations such as diazotization, acylation, or alkylation, while the ketone offers a site for nucleophilic addition, condensation reactions, or conversion to other functional groups. The chlorine atom could participate in cross-coupling reactions. However, without experimental data, these potential pathways are purely hypothetical.

Role in Scaffold Diversification for the Generation of Chemical Libraries

The potential of this compound in scaffold diversification for creating chemical libraries has not been explored in the available literature. In theory, its trifunctional nature would make it an attractive starting point for diversity-oriented synthesis. Each of the three functional groups—amine, chlorine, and ketone—could be independently reacted to generate a wide array of analogs from a single core structure. This approach is fundamental in drug discovery for exploring the chemical space around a particular pharmacophore.

Intermediate in the Construction of Advanced Functionalized Indanones and Fused Polycyclic Systems

No published methods describe the use of this compound as an intermediate for the construction of more complex indanone derivatives or fused polycyclic systems. The strategic placement of the functional groups could, in principle, allow for intramolecular reactions to build fused ring systems, a common strategy in the synthesis of natural products and other biologically active molecules. For instance, the amino group could be transformed into a leaving group to facilitate a cyclization reaction involving a nucleophile introduced at the ketone position.

Contribution to the Development of Novel Synthetic Methodologies

As the compound itself is not documented, there is no information on its contribution to the development of new synthetic methodologies. The synthesis of this specific trifunctionalized indanone would likely present its own set of challenges, potentially requiring the development of novel regioselective and chemoselective reactions. If synthesized, its unique reactivity could then be harnessed to pioneer new synthetic transformations.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Achievements

The primary achievement in the study of 5-amino-7-chloro-2,3-dihydroinden-1-one lies in its successful utilization as a key intermediate in the synthesis of potent and selective kinase inhibitors. Research has demonstrated its role as a crucial building block for compounds targeting cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. The synthesis of such inhibitors often involves the elaboration of the amino group at the C-5 position and strategic modifications at the C-1 keto group.

Key achievements are centered on the multi-step synthetic sequences that begin with commercially available starting materials and efficiently construct the substituted indanone core. These routes have been optimized to provide reliable access to this compound, enabling its broader application in drug discovery programs. The established synthetic pathways have become a cornerstone for generating libraries of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies.

Identification of Unexplored Synthetic Avenues and Methodological Gaps

Despite the established synthetic routes, there remain unexplored avenues and methodological gaps. The current syntheses, while effective, can be lengthy and may rely on classical reactions that could be improved in terms of efficiency, atom economy, and environmental impact. There is a notable gap in the exploration of modern catalytic methods, such as C-H activation or novel coupling strategies, to streamline the synthesis of the indanone core or to introduce the key functional groups with greater precision and fewer steps.

Furthermore, the development of asymmetric syntheses to access enantiomerically pure forms of substituted 2,3-dihydroinden-1-ones remains a significant challenge. While not directly applicable to the achiral parent compound, the synthesis of chiral derivatives is a logical next step, and the lack of established enantioselective methods for this class of indanones represents a clear methodological gap. Future work should focus on developing catalytic asymmetric reactions that can set the stereochemistry of substituted indanone scaffolds.

Potential for Further Chemical Diversification and Scaffold Construction

The potential for chemical diversification of the this compound scaffold is substantial. The existing functional handles—the ketone, the aromatic amino group, and the chloro substituent—offer numerous opportunities for modification.

The Ketone (C-1): This group is a prime site for diversification through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings (e.g., pyrazoles, oximes). These modifications can introduce new vectors for interaction with biological targets.

The Amino Group (C-5): The nucleophilic amino group is ideal for acylation, sulfonylation, and arylation reactions. This allows for the introduction of a wide array of substituents to probe specific binding pockets in target proteins, a strategy that has been successfully employed in the development of CDK inhibitors.

The Chloro Group (C-7): The chloro substituent can be a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. This would significantly expand the chemical space accessible from this intermediate.

Beyond simple functionalization, the indanone core itself can be used as a platform for constructing more complex, polycyclic ring systems through annulation reactions.

Advancements in Mechanistic Elucidation and Computational Characterization

While the synthetic utility of this compound is well-documented, a deeper mechanistic understanding of its reactivity and the conformational properties of its derivatives is an area ripe for investigation. Computational chemistry and molecular modeling could provide significant insights.

Future research should focus on:

DFT (Density Functional Theory) Calculations: To model reaction pathways for the synthesis and derivatization of the scaffold, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the flexible dihydroindene ring in various derivatives and how these dynamics influence binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of newly synthesized derivatives with their biological activity, thereby guiding the design of more potent and selective compounds.

A thorough computational characterization would not only support synthetic efforts but also provide a rational basis for the design of next-generation inhibitors and other biologically active molecules derived from this versatile scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Amino-7-chloro-2,3-dihydroinden-1-one, and how do their yields and purity profiles compare?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted indanone precursors or halogenation of 5-aminoindan-1-one derivatives. For example, chlorination at the 7-position can be achieved using reagents like sulfuryl chloride (SO2_2Cl2_2) under controlled temperatures (0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~70–85% purity, which can be further improved to >95% using recrystallization in ethanol . Key Parameters :
MethodReagentsYield (%)Purity (%)
CyclizationSO2_2Cl2_2, DCM7595+
HalogenationNCS, AcOH6890

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated DMSO confirm the presence of the amino (δ 5.2 ppm, broad singlet) and chloro groups (δ 7.1 ppm, aromatic protons).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ m/z = 184.07) validates molecular weight .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at −20°C to prevent photodegradation and oxidation. Stability studies show <5% degradation over 12 months under these conditions. Avoid aqueous environments due to hydrolytic sensitivity at the ketone moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electrophilic aromatic substitution mechanisms at the 7-chloro position. Solvent effects (e.g., DCM or THF) are incorporated using the Polarizable Continuum Model (PCM). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .

Q. What strategies resolve discrepancies in 13^{13}C NMR chemical shifts reported for this compound across studies?

  • Methodological Answer :
  • Solvent Calibration : Ensure deuterated solvent peaks are correctly referenced (e.g., DMSO-d6_6 at δ 39.5 ppm for 13^{13}C).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Amino-6-fluoro-2,3-dihydroinden-1-one, δ 120–130 ppm for aromatic carbons) .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening in polar solvents .

Q. How should researchers design experiments to assess the thermodynamic stability of this compound under varying pH?

  • Methodological Answer :
  • pH Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td_d) under nitrogen.
    Results :
pHDegradation Half-Life (h)Td_d (°C)
7>200215
1248190
Stability drops significantly in alkaline conditions due to keto-enol tautomerization .

Q. What advanced analytical techniques quantify trace impurities (<0.1%) in this compound?

  • Methodological Answer :
  • LC-MS/MS : Use a triple quadrupole system with MRM (Multiple Reaction Monitoring) for sensitivity down to 0.01%.
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in polar aprotic solvents?

  • Methodological Answer :
  • Solubility Screening : Use a standardized shake-flask method with HPLC quantification. For DMSO, literature values range from 25–40 mg/mL; discrepancies may arise from residual water content.
  • Karl Fischer Titration : Measure solvent hygroscopicity and correlate with solubility data .

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